Product packaging for S-(+)-Vedaprofen(Cat. No.:CAS No. 242815-87-8)

S-(+)-Vedaprofen

Cat. No.: B1261525
CAS No.: 242815-87-8
M. Wt: 282.4 g/mol
InChI Key: VZUGVMQFWFVFBX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chirality and Enantiomeric Forms: S-(+) and R-(-) Vedaprofen (B1683043)

The presence of a stereogenic carbon atom in its structure gives rise to the chirality of Vedaprofen, resulting in two distinct enantiomers: S-(+)-Vedaprofen and R-(-)-Vedaprofen. europa.eueuropa.eu In chemistry, enantiomers of a chiral molecule can exhibit different biological activities. wikipedia.org Research has shown that the S-(+) enantiomer of Vedaprofen is a more potent inhibitor of the cyclo-oxygenase (COX) enzyme system, which is responsible for prostaglandin (B15479496) synthesis. europa.eulepointveterinaire.fr In fact, in vitro studies on cyclo-oxygenase inhibition have indicated that the S-(+) enantiomer is approximately 70 times more potent than the R-(-) enantiomer. lepointveterinaire.fr

PropertyThis compoundR-(-)-Vedaprofen
Potency More potent inhibitor of prostaglandin synthesis. europa.eulepointveterinaire.frLess potent inhibitor of prostaglandin synthesis. lepointveterinaire.fr
Pharmacokinetics Lower plasma concentrations observed in some studies. nih.govnih.govHigher plasma concentrations observed in some studies. nih.govnih.gov

Academic Classification as an Arylpropionic Acid Nonsteroidal Anti-inflammatory Drug (NSAID) Research Target

This compound is classified as an arylpropionic acid derivative, a prominent class of NSAIDs. europa.eumerckvetmanual.com This class also includes well-known drugs such as ibuprofen (B1674241) and naproxen (B1676952). merckvetmanual.com The primary mechanism of action for these compounds is the inhibition of cyclo-oxygenase (COX) enzymes, which in turn reduces the production of prostaglandins (B1171923), mediators of inflammation and pain. europa.eueuropa.eu

The academic interest in this compound and other arylpropionic acid NSAIDs stems from the desire to understand the nuances of their pharmacological activity. Research has explored not only their anti-inflammatory properties but also other potential applications. For example, some studies have investigated the antibacterial properties of Vedaprofen, showing that it can inhibit the DNA polymerase III β subunit in Escherichia coli. sigmaaldrich.comglpbio.comresearchgate.net This line of inquiry positions this compound as a research target for developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B1261525 S-(+)-Vedaprofen CAS No. 242815-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

242815-87-8

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1

InChI Key

VZUGVMQFWFVFBX-ZDUSSCGKSA-N

SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O

Origin of Product

United States

Stereochemical Investigations of S + Vedaprofen

Enantiomeric Potency in Pharmacological Mechanisms

Differential Prostaglandin (B15479496) Synthesis Inhibition by Enantiomers

Prostaglandins (B1171923) are key mediators of inflammation, and their synthesis is a primary target for NSAIDs. The enzyme responsible for this synthesis is cyclooxygenase (COX). Vedaprofen (B1683043) inhibits this enzyme, thereby reducing the production of prostaglandins. europa.eueuropa.eu

Research has demonstrated that the S-(+)-enantiomer of vedaprofen is significantly more potent in inhibiting prostaglandin synthesis than its R-(-) counterpart. europa.eueuropa.eueuropa.eu In vitro studies have shown the S-(+)-enantiomer to be approximately 70 times more potent than the R-(-)-enantiomer in this regard. europa.eu This higher potency of the S-(+)-enantiomer is a key contributor to the anti-inflammatory properties of the racemic mixture. europa.eueuropa.eu Studies in horses have confirmed the potent inhibition of prostaglandin E2 (PGE2) synthesis in inflammatory exudate. europa.eu

Comparative PGF2α Antagonism of S-(+) and R-(-) Vedaprofen

In addition to inhibiting prostaglandin synthesis, both the S-(+) and R-(-) enantiomers of vedaprofen act as antagonists to prostaglandin F2α (PGF2α). europa.eueuropa.eu PGF2α is involved in various physiological processes, including uterine contractions. mdpi.com Unlike the significant difference in their ability to inhibit prostaglandin synthesis, both enantiomers are considered to be equipotent as PGF2α antagonists. europa.eueuropa.eu

Enantioselective Pharmacokinetic Research

The body can interact differently with each enantiomer of a chiral drug, leading to variations in their absorption, distribution, metabolism, and excretion. This phenomenon, known as enantioselective pharmacokinetics, has been observed with vedaprofen. ebi.ac.uknih.gov

Plasma Concentration Profiles and Ratios of S-(+) and R-(-) Enantiomers

Following administration of racemic vedaprofen, the plasma concentrations of the two enantiomers are not equal. Studies in both dogs and horses have consistently shown that the R-(-) enantiomer predominates in the plasma. nih.govnih.gov

In a study involving ponies, the plasma concentration ratio of R-(-) to S-(+) vedaprofen increased over time, starting at 69:31 at 5 minutes post-administration and reaching 96:4 at 3 hours. ebi.ac.uknih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was also significantly higher for the R-(-) enantiomer. ebi.ac.uknih.gov

Similarly, in dogs, the R-(-) enantiomer was the predominant form found in plasma. nih.gov The AUC ratio of R-(-) to S-(+) vedaprofen was approximately 1.7 to 1.9, indicating a higher exposure to the R-(-) form. nih.gov

Table 1: Plasma Pharmacokinetic Parameters of Vedaprofen Enantiomers in Ponies ebi.ac.uknih.gov

ParameterR-(-) VedaprofenS-(+) Vedaprofen
Mean AUC (ng·h/mL)75241639
Plasma Concentration Ratio (R:S) at 5 min6931
Plasma Concentration Ratio (R:S) at 3 h964

Enantiomer-Specific Volume of Distribution and Elimination Kinetics

The volume of distribution (Vd) and elimination half-life (t1/2) also exhibit enantioselectivity. The volume of distribution, which reflects how extensively a drug is distributed in the body's tissues, was found to be greater for S-(+)-vedaprofen in ponies. ebi.ac.uknih.gov

Conversely, the elimination half-life and mean residence time were longer for the R-(-) enantiomer, meaning it remains in the body for a longer period. ebi.ac.uknih.gov This slower elimination of the R-(-) enantiomer contributes to its higher plasma concentrations. nih.gov In horses, the S-(+)-enantiomer is cleared more rapidly. europa.eu

Table 2: Enantiomer-Specific Distribution and Elimination in Ponies ebi.ac.uknih.gov

Pharmacokinetic ParameterS-(+) VedaprofenR-(-) Vedaprofen
Volume of DistributionGreater-
Elimination Half-life (t1/2β)-Greater
Mean Residence Time-Greater

Enantioselective Penetration into Inflammatory Exudates

The ability of a drug to penetrate into sites of inflammation is crucial for its therapeutic effect. Vedaprofen's penetration into inflammatory exudates is also an enantioselective process. ebi.ac.uknih.gov

In the pony model of inflammation, the R-(-) enantiomer showed greater penetration into the inflammatory exudate compared to the S-(+)-enantiomer. nih.govdntb.gov.ua The maximum concentration (Cmax) and the AUC in the exudate were both higher for the R-(-) enantiomer. ebi.ac.uknih.gov Despite the S-(+)-enantiomer having a shorter residence time in plasma, both enantiomers appear to remain in the exudate for a similar duration. europa.eu Vedaprofen is highly bound to proteins (over 99%) in both plasma and exudate. ebi.ac.uknih.gov

Table 3: Enantioselective Penetration of Vedaprofen into Inflammatory Exudate in Ponies ebi.ac.uknih.govdntb.gov.ua

ParameterR-(-) VedaprofenS-(+) Vedaprofen
Maximum Concentration (Cmax) (ng/mL)29501534
Area Under the Curve (AUC) (ng·h/mL)97554400

Molecular and Cellular Mechanisms of Action Research

Cyclooxygenase (COX) Isoform Selectivity Studies

The primary mechanism of NSAIDs involves the inhibition of cyclooxygenase (COX), an enzyme that exists in two main isoforms: COX-1 and COX-2. ontosight.aiebi.ac.uk COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammatory processes. researchgate.net The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas adverse effects on the gastrointestinal tract and kidneys are often linked to the inhibition of COX-1. chula.ac.th

Research on COX-1 Inhibition by Vedaprofen (B1683043)

Research indicates that vedaprofen's interaction with the COX-1 enzyme is a significant aspect of its pharmacological profile. Some studies have classified vedaprofen as a COX-1 selective NSAID. nih.govmedchemexpress.eumedchemexpress.com This is supported by findings in an equine model where vedaprofen demonstrated COX-1 selective inhibition. chula.ac.th In dogs, vedaprofen has been reported to have an unfavorable COX-1 to COX-2 inhibition ratio, suggesting a stronger effect on COX-1. msdvetmanual.com This preferential inhibition of COX-1 is linked to its ability to suppress the production of homeostatic prostaglandins (B1171923). chula.ac.th

Research on COX-2 Inhibition by Vedaprofen

Conversely, other research presents vedaprofen as a preferential COX-2 inhibitor. nih.gov In vitro studies have shown that vedaprofen racemate has an 8.75-fold selectivity towards COX-2, a characteristic primarily attributed to the S-(+) enantiomer. europa.eu This selectivity for COX-2 is considered a beneficial attribute for its safety profile. europa.eu Further studies in dogs have also claimed vedaprofen to be a selective COX-2 inhibitor. chula.ac.thresearchgate.net There is, however, some discrepancy, as one study reported a COX-1:COX-2 ratio of 1.2, indicating only a slight selectivity towards COX-2. chula.ac.thresearchgate.net

Investigations into Species-Specific COX Selectivity Profiles

The COX selectivity of NSAIDs can vary significantly between different species, and findings from human studies cannot be directly applied to veterinary species. msdvetmanual.com In horses, vedaprofen has been shown to be a COX-1 selective inhibitor. chula.ac.thnih.gov In contrast, studies in dogs have yielded conflicting results, with some identifying it as a preferential COX-2 inhibitor and others noting an unfavorable ratio with stronger COX-1 inhibition. msdvetmanual.comnih.gov There is a lack of information regarding the COX inhibition selectivity of vedaprofen in cats. nih.gov

Table 1: Vedaprofen COX Selectivity Ratios

Species Reported Selectivity COX-1:COX-2 Ratio Source(s)
General (in vitro) COX-2 Selective 8.75-fold towards COX-2 europa.eu
Dog COX-2 Selective 1.2 chula.ac.thresearchgate.net
Dog Unfavorable (COX-1 preferential) Not specified msdvetmanual.com
Horse COX-1 Selective Not specified chula.ac.thnih.gov
Cat Unknown Not specified nih.gov

Prostaglandin (B15479496) and Thromboxane (B8750289) Pathway Modulation

By inhibiting COX enzymes, vedaprofen effectively modulates the synthesis of crucial mediators in the inflammatory and hemostatic pathways, namely prostaglandins and thromboxanes. ebi.ac.ukebi.ac.uk

Studies on Prostaglandin E2 (PGE2) Synthesis Inhibition

Vedaprofen has demonstrated potent inhibition of Prostaglandin E2 (PGE2) synthesis in inflammatory exudate. europa.eueuropa.eu PGE2 is a key prostaglandin involved in the inflammatory response and pain generation. researchgate.net Studies in horses have confirmed this inhibitory effect. nih.gov However, research in dogs showed that serum PGE2 levels were only slightly and not significantly elevated after vedaprofen administration post-surgery, which may be related to its reported COX-1 selectivity in some models. chula.ac.th One study reported an IC50 value of 630 ± 148 ng/mL for the inhibition of horse exudate PGE2. medchemexpress.com

Studies on Thromboxane B2 (TXB2) Synthesis Inhibition

Vedaprofen also causes a significant and prolonged inhibition of Thromboxane B2 (TXB2) synthesis in serum and a short-lived inhibition in inflammatory exudate. europa.eueuropa.eunih.gov TXB2 is a stable metabolite of Thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. cvphysiology.com The inhibition of TXB2 formation has been used as a metric to determine the activity of vedaprofen and its metabolites. europa.eueuropa.eu Research has established an IC50 value of 9 ± 5 ng/mL for the inhibition of horse serum TXB2 by vedaprofen. medchemexpress.com

Table 2: Inhibitory Concentration (IC50) of Vedaprofen

Mediator System IC50 Value Source(s)
Prostaglandin E2 (PGE2) Horse Exudate 630 ± 148 ng/mL medchemexpress.com
Thromboxane B2 (TXB2) Horse Serum 9 ± 5 ng/mL medchemexpress.com

Exploration of Novel Molecular Targets

Research on DNA Polymerase III β Subunit Inhibition

A significant breakthrough in understanding the alternative mechanism of action for S-(+)-Vedaprofen has been the identification of the DNA polymerase III β subunit as a key molecular target. nih.govresearchgate.net The β subunit, also known as the sliding clamp, is a critical component of the DNA replication machinery in bacteria. frontiersin.org It forms a ring-like structure that encircles the DNA, acting as a mobile platform that tethers the catalytic α subunit of DNA polymerase III to the DNA template. This interaction is essential for the high processivity of the polymerase, enabling efficient and rapid DNA synthesis. frontiersin.orgaun.edu.eg

Research has demonstrated that this compound, along with other NSAIDs like carprofen (B1668582) and bromfenac, directly binds to the Escherichia coli DNA polymerase III β subunit. nih.govresearchgate.net Crystallographic studies have revealed that these NSAIDs occupy a common binding site on the sliding clamp, a site that is crucial for its interaction with partner proteins involved in DNA replication and repair. nih.govresearchgate.net This binding event effectively inhibits the interaction between the sliding clamp and the replicative polymerase α subunit, as well as the clamp loader complex. nih.govresearchgate.net

While vedaprofen has shown a high affinity for the E. coli sliding clamp, the correlation between this binding affinity and its minimum inhibitory concentration (MIC) is not always direct, suggesting that factors like membrane permeability may also play a role in its antibacterial efficacy. nih.gov

Mechanistic Basis for Antibacterial Activity

The antibacterial activity of this compound is a direct consequence of its inhibition of the DNA polymerase III β subunit. nih.govresearchgate.net By binding to the sliding clamp, this compound disrupts the protein-protein interactions that are fundamental to the progression of the bacterial replication fork. nih.govresearchgate.net This disruption leads to a cessation of DNA replication, which is a lethal event for the bacterial cell. nih.gov

An in vitro DNA replication assay, utilizing the minimal components of the E. coli replication system (including the β-clamp, the clamp-loader complex, the Pol III α subunit, and single-stranded binding protein), confirmed that the presence of vedaprofen leads to the inhibition of DNA synthesis. researchgate.netfrontiersin.org This provides a clear mechanistic link between the binding of the drug to the sliding clamp and its observed antibacterial effects. researchgate.net

The discovery of this novel mechanism of action positions this compound and other NSAIDs as promising scaffolds for the development of a new class of antibacterial drugs that target the bacterial sliding clamp, a target that is not exploited by currently available antibiotics. nih.govmdpi.com

Preclinical Pharmacodynamic and Pharmacokinetic Research Methodologies

In Vitro and Ex Vivo Mechanistic Investigations

Mechanistic studies are fundamental to understanding how S-(+)-Vedaprofen exerts its anti-inflammatory effects at a molecular and cellular level. These investigations typically involve assays that measure the synthesis of key pro-inflammatory eicosanoids and the compound's direct interaction with cyclooxygenase enzymes.

The ex vivo assessment of serum Thromboxane (B8750289) B2 (TXB2) synthesis serves as a validated biomarker for the activity of cyclooxygenase-1 (COX-1) in platelets. researchgate.netnih.gov Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, but it is chemically unstable. Therefore, its stable, inactive metabolite, TXB2, is measured to reflect the biosynthetic capacity of platelets to produce TXA2. nih.gov

The standard methodology involves collecting whole blood into tubes without anticoagulants to allow for clotting. During this process, endogenously formed thrombin activates platelets, triggering the COX-1 pathway to convert arachidonic acid into TXA2, which is then rapidly hydrated to TXB2. nih.gov The blood is typically incubated at 37°C for a standardized period (e.g., 60 minutes) to ensure maximal thrombin generation and TXB2 production. nih.gov Following incubation, the sample is centrifuged, and the resulting serum is collected and stored frozen until analysis. The concentration of TXB2 in the serum is then quantified, commonly using competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA). researchgate.netarborassays.com

In a study evaluating vedaprofen (B1683043) in an equine model, this ex vivo method was employed to determine the compound's effect on platelet COX-1 activity. The research demonstrated that vedaprofen produced a significant and prolonged inhibition of ex vivo serum TXB2 synthesis. nih.gov

Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, contributing to vasodilation, edema, and pain. Measuring its concentration in inflammatory exudate provides a direct assessment of the anti-inflammatory activity of a compound at the site of inflammation. nih.govnih.gov

Methodologies for these assays first require the collection of inflammatory exudate from an in vivo model. A common technique, as used in studies with vedaprofen, involves implanting sterile sponges (e.g., carrageenan-soaked sponges) subcutaneously. nih.gov These sponges induce a localized inflammatory reaction, and the accumulated exudate can be harvested at specific time points.

Once collected, the exudate is typically centrifuged to remove cellular debris. The supernatant is then analyzed for PGE2 concentration. Similar to TXB2 assays, quantification of PGE2 is most often accomplished using sensitive competitive binding techniques, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). rndsystems.comarborassays.com These assays involve competition between the PGE2 in the sample and a fixed amount of labeled PGE2 (e.g., HRP-labeled) for a limited number of binding sites on a specific antibody. rndsystems.com The resulting signal is inversely proportional to the amount of PGE2 in the sample.

In a study conducted on ponies, vedaprofen was shown to cause a short-lived inhibition of exudate PGE2 synthesis following intravenous administration, indicating its penetration into the site of inflammation and its local anti-inflammatory effect. nih.gov

To characterize the selectivity of a non-steroidal anti-inflammatory drug (NSAID), in vitro enzyme inhibition assays are performed to determine its relative potency for inhibiting the two primary cyclooxygenase isoforms, COX-1 and COX-2. springernature.comnih.gov These assays are crucial for understanding the compound's potential therapeutic and side-effect profile.

The general methodology involves utilizing purified COX-1 and COX-2 enzymes. These can be sourced from animal tissues (e.g., ovine COX-1) or, more commonly, can be recombinant human enzymes to provide data that is more relevant to human physiology. openmedicinalchemistryjournal.comupd.edu.ph The assay measures the enzymatic activity of COX in the presence of varying concentrations of the inhibitor compound.

The COX enzyme is incubated with its substrate, arachidonic acid, and a cofactor such as hematin. upd.edu.ph The peroxidase component of the cyclooxygenase enzyme is often utilized for detection. This can be monitored colorimetrically by observing the appearance of an oxidized chromogen, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), at a specific wavelength (e.g., 590 nm). openmedicinalchemistryjournal.com The rate of color development is proportional to the COX activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of the IC50 values for COX-1 versus COX-2 provides the selectivity index of the compound. openmedicinalchemistryjournal.com

In Vivo Animal Models for Pharmacodynamic Evaluation

The carrageenan-induced inflammation model is a widely used and reproducible method for assessing acute inflammation and screening for the efficacy of anti-inflammatory drugs. criver.commdpi.comcreative-biolabs.com Carrageenan, a sulphated polysaccharide, is injected subcutaneously, typically into the paw or other tissues of rodents or larger animals, inducing a biphasic inflammatory response. mdpi.comnih.gov

The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase (after 3 hours) is largely mediated by prostaglandins (B1171923) and involves the infiltration of polymorphonuclear leukocytes. mdpi.com The key endpoint measured is typically edema (swelling), which can be quantified using a plethysmometer. nih.gov Other parameters such as pain response (hyperalgesia), leukocyte infiltration, and the concentration of inflammatory mediators in the resulting exudate can also be assessed. nih.govnih.gov

This model was utilized in an equine study to evaluate vedaprofen. Carrageenan-soaked sponges were implanted subcutaneously in ponies to induce a mild, acute inflammatory reaction. nih.gov The study found that vedaprofen partially inhibited the oedematous swelling and the infiltration of leukocytes into the inflammatory exudate. nih.gov

Table 1: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Ponies Following Intravenous Administration

ParameterThis compoundR-(-)-Vedaprofen
Plasma Mean AUC (ng·h/mL) 16397524
Exudate Cmax (ng/mL) 15342950
Exudate Mean AUC (ng·h/mL) 44009755

Data sourced from a study in an equine model of acute inflammation. nih.gov

To evaluate the efficacy of this compound in a model that mimics a form of acute arthritis, the sodium urate crystal-induced synovitis model is employed. nih.gov This model is considered ethically acceptable and relevant for assessing analgesic efficacy in acute joint inflammation, such as that seen in gout. nih.govresearchgate.net

The methodology involves the intra-articular injection of a suspension of monosodium urate crystals into a joint, commonly the stifle (knee) joint in dogs. nih.govnih.gov This injection provokes an intense, acute, and transient inflammatory response characterized by synovitis and pain, leading to measurable lameness. researchgate.net

The pharmacodynamic effects of the test compound are evaluated by objective and subjective measures of pain and joint function. A primary objective endpoint is the measurement of weight-bearing on the affected limb, which can be quantified using a force plate to determine the peak vertical ground reaction force. nih.gov Subjective lameness scores, assigned by a blinded observer using a standardized scale, are also commonly used. nih.gov

A study in dogs directly compared the effects of vedaprofen, firocoxib, and carprofen (B1668582) in this model. nih.gov The efficacy of the treatments was assessed at various time points post-administration by measuring changes in weight-bearing and lameness scores.

Table 2: Efficacy of Vedaprofen in a Canine Sodium Urate Crystal-Induced Synovitis Model

Treatment GroupOutcome Measure3 Hours Post-Treatment7 Hours Post-Treatment
Firocoxib Peak Vertical ForceSignificantly better than placeboSignificantly better than placebo and carprofen
Lameness ScoreSignificantly better than placebo and carprofenSignificantly better than placebo and carprofen
Vedaprofen Peak Vertical ForceImprovement compared to placeboImprovement compared to placebo
Carprofen Peak Vertical ForceImprovement compared to placeboImprovement compared to placebo

This table summarizes comparative findings from a study in dogs. nih.gov

Assessment Techniques for Inflammatory Mediators and Leukocyte Infiltration

Preclinical evaluation of this compound's pharmacodynamics has centered on its effects on key biochemical and cellular markers of inflammation. In animal models, such as the carrageenan-induced inflammation model in ponies, the primary assessment techniques involve quantifying the inhibition of inflammatory mediators and the reduction of leukocyte migration. nih.gov

A key methodology is the ex vivo analysis of eicosanoid synthesis. Blood and inflammatory exudate samples are collected to measure concentrations of prostaglandins and thromboxanes. Specifically, studies have documented Vedaprofen's ability to produce a significant and prolonged inhibition of serum thromboxane B2 (TXB2) synthesis. nih.gov Concurrently, researchers assess its impact on mediators directly at the site of inflammation, showing a short-lived inhibition of prostaglandin E2 (PGE2) and TXB2 synthesis within the inflammatory exudate. nih.gov

The infiltration of leukocytes, a hallmark of the inflammatory response, is another critical endpoint. nih.gov Assessment techniques for this parameter include the direct measurement of leukocyte counts within the inflammatory exudate collected from the inflamed site. nih.gov Histopathological analysis of tissue samples from the inflamed area can also be employed to visualize and quantify the extent of immune cell infiltration. researchgate.net Furthermore, myeloperoxidase (MPO) activity assays serve as a quantitative biochemical marker for neutrophil accumulation in tissues. researchgate.net Studies have shown that Vedaprofen can partially inhibit the oedematous swelling and the infiltration of leukocytes into the exudate. nih.gov

Pharmacokinetic Analysis in Preclinical Species

Pharmacokinetic studies in preclinical species, such as dogs and ponies, are fundamental to understanding how the body processes this compound. These analyses utilize high-performance liquid chromatography (HPLC) to quantify the concentrations of Vedaprofen and its enantiomers in plasma samples collected over time. nih.gov

Research on Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Research in canine models demonstrates that Vedaprofen is rapidly and almost completely absorbed following oral administration. nih.gov Key parameters measured include the time to maximum plasma concentration (Tmax) and bioavailability. Studies reported a Tmax of 0.63 ± 0.14 hours and a high bioavailability of 86 ± 7% in dogs, indicating efficient absorption from the gastrointestinal tract. nih.gov

Distribution: The distribution of Vedaprofen is characterized by its volume of distribution and its ability to penetrate tissues, particularly sites of inflammation. Research has shown enantioselective differences in distribution, with this compound having a greater volume of distribution than its R-(-) counterpart in ponies. nih.gov The compound's penetration into inflammatory exudate is also well-documented and shows stereoselectivity. nih.gov

Metabolism and Excretion: While specific metabolic pathways and excretion routes for this compound are not detailed in the available research, pharmacokinetic analyses provide terminal half-life data, which reflects the combined processes of metabolism and excretion. In dogs, the terminal half-lives were found to be 16.8 ± 2.2 hours after intravenous administration and 12.7 ± 1.7 hours after oral administration. nih.gov

Methodologies for Plasma Protein Binding Research

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction is pharmacologically active. rsc.org For Vedaprofen, the primary methodology used to determine plasma protein binding is ultrafiltration. nih.govnih.gov This technique separates the free drug from the protein-bound drug in plasma samples, allowing for the quantification of the unbound fraction. Research across multiple preclinical species has consistently shown that Vedaprofen is highly bound to proteins in both plasma and inflammatory exudate, with binding reported to be greater than 99%. nih.gov In dogs, the plasma protein binding of both Vedaprofen enantiomers was determined to be higher than 99.5%. nih.gov

Characterization of Enantioselective Pharmacokinetics

Vedaprofen is a chiral compound, and its enantiomers exhibit significantly different pharmacokinetic profiles. mdpi.com Preclinical studies have extensively characterized this enantioselectivity. In both ponies and dogs, the R-(-) enantiomer has been shown to predominate in plasma following administration of the racemic mixture. nih.govnih.gov

In ponies, the plasma concentration ratio of R(-) to S(+) enantiomers increased from 69:31 at 5 minutes post-administration to 96:4 at 3 hours. nih.gov This difference is reflected in the area under the curve (AUC), a measure of total drug exposure. nih.gov The penetration into inflammatory exudate was also found to be enantioselective. nih.gov

Table 1: Enantioselective Pharmacokinetic Parameters of Vedaprofen in Ponies (Intravenous Administration)
ParameterR-(-)-VedaprofenThis compound
Plasma Mean AUC (ng·h/mL)75241639
Exudate Cmax (ng/mL)29501534
Exudate AUC (ng·h/mL)97554400
Volume of DistributionLowerGreater
Elimination Half-life (t1/2β)GreaterLower
Mean Residence TimeGreaterLower

In dogs, similar enantioselective pharmacokinetics were observed, with the R-(-) enantiomer predominating in plasma. The ratio of the R-(-) to S-(+) enantiomer in the AUC was 1.7 ± 0.5 after intravenous dosing and 1.9 ± 0.2 after oral dosing. nih.gov

Table 2: Enantioselective Pharmacokinetic Parameters of Vedaprofen in Dogs
ParameterValue
AUC Ratio (R-/S+) - Intravenous1.7 ± 0.5
AUC Ratio (R-/S+) - Oral1.9 ± 0.2

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Approaches

PK-PD modeling is a quantitative approach used to describe the relationship between drug concentration in the body over time (pharmacokinetics) and the resulting pharmacological effect (pharmacodynamics). iajpr.comzenodo.org This modeling allows for a deeper understanding of the sequence of events from drug administration to the observed therapeutic effect. zenodo.org For a drug like Vedaprofen, PK-PD models would aim to link the plasma and tissue concentrations of the active S-(+)-enantiomer to the degree of inhibition of inflammatory mediators like PGE2. nih.govnih.gov

Application of Effect Compartment Models for Vedaprofen

Often, a delay is observed between the time course of drug concentration in the plasma and the time course of the pharmacological effect. The effect compartment model is a widely used PK-PD modeling approach to describe this phenomenon, known as hysteresis. nih.gov This model postulates a hypothetical "effect compartment" linked to the central plasma compartment. nih.gov The drug concentration in this effect compartment is assumed to be in equilibrium with the concentration at the receptor site, and it is this concentration that drives the observed pharmacological response. nih.gov

In the context of this compound, an effect compartment model could be applied to quantitatively link its plasma concentrations with the time-delayed inhibition of prostaglandin synthesis at the site of inflammation. nih.gov By modeling the transfer of the drug from the plasma to the effect compartment, researchers can estimate parameters that characterize the onset and duration of the anti-inflammatory action, providing a more comprehensive picture of the drug's behavior in vivo.

Integration of Pharmacokinetic and Pharmacodynamic Data for Mechanistic Elucidation

The integration of pharmacokinetic (PK) and pharmacodynamic (PD) data is a cornerstone of preclinical research, providing a quantitative framework to understand the relationship between drug concentration in the body and its pharmacological effect over time. For this compound, a chiral nonsteroidal anti-inflammatory drug (NSAID), this approach is crucial for elucidating its mechanism of action, particularly its interaction with cyclooxygenase (COX) enzymes. nih.govresearchgate.net Preclinical studies in veterinary species aim to link the concentration of this compound in plasma and at the site of inflammation with the degree of COX inhibition, thereby clarifying its anti-inflammatory and analgesic effects. nih.govshewaya.com

Vedaprofen exhibits enantioselective pharmacokinetics, meaning the S-(+) and R-(-) enantiomers behave differently in the body. nih.govnih.gov Research has focused on characterizing the disposition of the S-(+) enantiomer, which is primarily responsible for the therapeutic activity of profens. In an equine model of acute inflammation, the pharmacokinetics of this compound were detailed following intravenous administration. nih.gov The volume of distribution was found to be greater for the this compound enantiomer compared to its R-(-) counterpart. nih.gov Furthermore, the penetration of this compound into inflammatory exudate, the fluid at the site of inflammation, is a critical factor in its efficacy. Studies have measured its concentration in both plasma and exudate to build a comprehensive picture of its distribution. nih.gov

The pharmacodynamic action of this compound is primarily attributed to its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain. biosynth.com PK/PD modeling for vedaprofen has identified it as a selective inhibitor of COX-1. nih.govresearchgate.net By generating PK and PD data within the same investigation, researchers can utilize models such as the effect compartment or indirect response models to link plasma concentrations to the inhibitory action in the biophase (the site of action). nih.govresearchgate.net This integration allows for the determination of key PD parameters, such as the in vivo potency (e.g., IC50, the concentration required to produce 50% of the maximum inhibitory effect), which defines the concentration-effect relationship. nih.gov For instance, vedaprofen has been shown to cause a significant and prolonged inhibition of ex vivo serum thromboxane B2 (TXB2) synthesis, a marker of COX-1 activity. nih.gov

The table below summarizes key pharmacokinetic parameters for this compound in an equine model, which are essential inputs for PK/PD modeling.

ParameterMatrixValueUnit
Mean Area Under the Curve (AUC)Plasma1639ng·h/mL
Maximum Concentration (Cmax)Inflammatory Exudate1534ng/mL
Area Under the Curve (AUC)Inflammatory Exudate4400ng·h/mL

Data derived from a study in an equine model of acute inflammation. nih.gov

Synthetic Chemistry and Derivatization Research

Synthetic Strategies for Vedaprofen (B1683043)

The production of Vedaprofen can be approached through methods that initially yield a racemic mixture of its S-(+) and R-(-) enantiomers or through more advanced techniques that directly target the desired S-(+)-isomer.

The initial synthesis of profens, including Vedaprofen, typically involves non-stereoselective methods that produce a 50:50 mixture of the two enantiomers. A plausible general pathway for the racemic synthesis of Vedaprofen, chemically known as 2-(4-cyclohexylnaphthalen-1-yl)propanoic acid, would be constructed from a 4-cyclohexylnaphthalene core.

A common strategy for creating 2-arylpropionic acids involves several key steps:

Formation of the Aryl Ketone: The synthesis may begin with the acylation of 4-cyclohexylnaphthalene with a propionylating agent (e.g., propionyl chloride) under Friedel-Crafts conditions to form an aryl ethyl ketone.

Conversion to the Propionic Acid: The resulting ketone can be converted to the final propanoic acid structure through various multi-step sequences. One established method is the Darzens glycidic ester condensation, followed by hydrolysis and decarboxylation. Another approach involves α-halogenation of the ketone, followed by rearrangement (e.g., the Willgerodt–Kindler reaction) and subsequent hydrolysis.

These classical routes are effective for producing the racemic compound, which then requires a subsequent resolution step to isolate the S-(+)-enantiomer.

To circumvent the inherent wastefulness of discarding the unwanted R-(-) enantiomer from a racemic mixture, significant research has focused on asymmetric synthesis. These methods introduce chirality during the reaction sequence to yield an enantiomerically enriched product directly. For S-(+)-arylpropionic acids like Vedaprofen, several strategies are prominent.

Use of Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary guides the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically pure product. For S-(+)-Vedaprofen, a racemic mixture could be esterified with a chiral alcohol or amide, such as a lactamide, to form diastereomeric esters. These diastereomers, having different physical properties, can be separated by chromatography or crystallization. Subsequent hydrolysis removes the auxiliary to afford the desired S-(+) enantiomer.

Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to control the stereochemistry of the reaction. A notable method is the asymmetric hydrovinylation of vinyl arenes, which can produce precursors to 2-arylpropionic acids with high enantioselectivity. A hypothetical route for this compound could involve the asymmetric hydrovinylation of a 1-vinyl-4-cyclohexylnaphthalene precursor, followed by oxidative cleavage of the resulting butene side chain to the desired propionic acid.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the undesired enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single desired enantiomer, offering a significant advantage in efficiency. This process typically involves an enzyme or a chiral catalyst that selectively reacts with one enantiomer while a racemization catalyst continuously interconverts the enantiomers.

The ongoing quest for more efficient, cost-effective, and environmentally friendly synthetic methods has led to the exploration of novel technologies for NSAID production.

Continuous-Flow Chemistry: Adapting synthetic routes to continuous-flow systems offers improved safety, scalability, and consistency compared to traditional batch processing. Such a system for this compound could involve pumping reagents through a series of reactors where reactions, work-ups, and purifications occur sequentially, minimizing manual handling and reaction time.

Advanced Catalysis: Research into new catalytic systems, such as nickel-catalyzed cyanation or electrochemical hydrogenation, provides alternative pathways that may offer higher yields, milder reaction conditions, or avoid the use of toxic reagents. These modern methods are continually being explored to optimize the synthesis of complex pharmaceutical compounds like Vedaprofen.

Chiral Resolution Techniques for Vedaprofen Enantiomers

When Vedaprofen is synthesized as a racemic mixture, the separation of the S-(+) and R-(-) enantiomers is a critical step. This process, known as chiral resolution, can be achieved through several established techniques.

Diastereomeric Salt Formation: This classical method is one of the most common for resolving racemic acids. The racemic Vedaprofen is treated with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or a chiral amine. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization. After separation, the addition of an acid liberates the pure enantiomers of Vedaprofen from their respective salts.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both the analysis and preparative separation of enantiomers. The racemic Vedaprofen solution is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving profens.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. In a typical kinetic resolution, racemic Vedaprofen is first converted to an ester. An enzyme is then used to selectively hydrolyze one of the ester enantiomers back to the acid. For instance, a lipase (B570770) might selectively hydrolyze the R-(-)-ester while leaving the S-(+)-ester intact. The resulting mixture of S-(+)-ester and R-(-)-acid can then be easily separated. This method is valued for its high selectivity and operation under mild, environmentally friendly conditions.

Comparison of Chiral Resolution Techniques for Vedaprofen
TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent.Scalable, well-established, cost-effective for large quantities.Labor-intensive, depends on successful crystallization, maximum 50% yield for the desired enantiomer without a recycling process.
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.High purity, applicable to a wide range of compounds, can be used for both analytical and preparative scales.High cost of CSPs and solvents, lower throughput for large-scale production.
Enzymatic ResolutionStereoselective enzymatic reaction (e.g., hydrolysis) on one enantiomer.High enantioselectivity, mild and green reaction conditions, potential for high purity.Requires screening for a suitable enzyme, maximum 50% yield in kinetic resolution, may require substrate modification (e.g., esterification).

Chemical Derivatization and Analogue Synthesis

Beyond the synthesis of this compound itself, research is directed toward creating derivatives and analogues to improve its therapeutic properties. This involves strategic modification of the molecule's structure to enhance its biological activity or selectivity.

Structure-activity relationship (SAR) studies guide the chemical modification of a lead compound like Vedaprofen to produce analogues with improved pharmacological profiles. The primary goals are often to increase potency or to enhance selectivity for the cyclooxygenase-2 (COX-2) enzyme over COX-1, which can lead to a better safety profile.

Potential strategies for modifying the Vedaprofen structure include:

Modification of the Carboxylic Acid Moiety: The propionic acid group is crucial for the anti-inflammatory activity of profens. It can be converted into esters or amides to create prodrugs, which may improve oral bioavailability or reduce gastric irritation.

Substitution on the Naphthalene (B1677914) Ring: Adding various functional groups (e.g., halogens, methoxy (B1213986) groups) to the aromatic naphthalene core can alter the molecule's electronic properties and lipophilicity. These changes can influence how the drug binds to the active site of COX enzymes.

Alteration of the Cyclohexyl Group: The bulky, lipophilic cyclohexyl group plays a significant role in receptor binding. Modifying this group—for instance, by changing its size (e.g., to a cyclopentyl ring) or introducing polar substituents—could fine-tune the molecule's fit within the COX binding pocket and potentially enhance COX-2 selectivity.

Potential Strategies for Vedaprofen Derivatization
Modification SiteType of ModificationScientific Rationale
Propionic Acid GroupEsterification, AmidationProdrug formation to potentially improve bioavailability and reduce gastric irritation.
Naphthalene Ring SystemIntroduction of electron-donating or electron-withdrawing groupsModulate electronic interactions with the target enzyme's active site; alter metabolic stability.
Cyclohexyl RingRing size variation (e.g., cyclopentyl), introduction of substituentsOptimize steric fit and hydrophobic interactions within the enzyme's binding pocket to enhance potency or COX-2 selectivity.

Exploration of Novel Naphthalene Derivatives in Drug Discovery

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a prominent feature in a multitude of biologically active compounds. Its rigid structure and lipophilic nature provide a valuable framework for the design of molecules that can effectively interact with various biological targets. In the realm of drug discovery, naphthalene derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide range of applications, including anti-inflammatory, analgesic, and anticancer properties. The focus of this section is on the synthetic chemistry and derivatization research centered around naphthalene-containing compounds, with a conceptual exploration of how a molecule like this compound could serve as a template for the generation of novel derivatives.

While specific research detailing the derivatization of this compound is not extensively available in the public domain, the principles of medicinal chemistry allow for a theoretical exploration of how its structure could be modified. This compound, or (S)-2-(4-cyclohexyl-1-naphthyl)propanoic acid, possesses several key structural features that are amenable to chemical modification: the naphthalene core, the propionic acid side chain, and the cyclohexyl group. Each of these can be targeted to generate a library of novel compounds with potentially enhanced or modulated biological activities.

The exploration of novel naphthalene derivatives is a continuous effort in the quest for improved therapeutic agents. japsonline.comsemanticscholar.org The core strategy often involves the synthesis of a series of related compounds based on a lead structure, followed by the evaluation of their biological activities to establish structure-activity relationships (SAR). This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Research into other naphthalene-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen (B1676952), provides a valuable blueprint for potential derivatization strategies. For instance, the carboxylic acid moiety of profens is a common site for modification to produce ester and amide derivatives. researchgate.netmdpi.com These modifications can alter the pharmacokinetic properties of the parent drug, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles, as well as reduced gastrointestinal side effects.

For instance, the synthesis of amide derivatives of Ibuprofen (B1674241) and Ketoprofen has been explored to enhance their anti-inflammatory activity and reduce ulcerogenic effects. researchgate.net A similar approach could be hypothetically applied to this compound. The synthesis would typically involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a variety of amines to yield the corresponding amides.

Another avenue of exploration is the modification of the naphthalene ring itself. The introduction of various substituents, such as halogens, alkyl groups, or heterocyclic rings, can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. nih.govnih.govekb.eg Studies on other naphthalene derivatives have shown that the incorporation of moieties like pyrazole (B372694) can lead to potent anti-inflammatory agents. japsonline.comsemanticscholar.org

The following data table illustrates a hypothetical series of novel naphthalene derivatives that could be synthesized based on the this compound scaffold, along with the intended synthetic modification.

Compound IDScaffoldModificationTarget Functional GroupPotential Biological Activity
VD-001This compoundEsterification with EthanolCarboxylic AcidProdrug with altered pharmacokinetics
VD-002This compoundAmidation with AnilineCarboxylic AcidEnhanced anti-inflammatory activity
VD-003This compoundNitration of Naphthalene RingNaphthalene CoreModulated COX-2 selectivity
VD-004This compoundBromination of Naphthalene RingNaphthalene CoreIncreased lipophilicity and potency
VD-005This compoundHydroxylation of Cyclohexyl RingCyclohexyl GroupAltered metabolic profile

The enantioselective synthesis of the S-(+) enantiomer of profens is of paramount importance, as the two enantiomers often exhibit different pharmacological and toxicological profiles. For many profens, the S-enantiomer is the active form, while the R-enantiomer is either inactive or less active and can sometimes contribute to adverse effects. Various methods for the asymmetric synthesis of chiral profens have been developed, including the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. nih.gov

While the direct derivatization of this compound is not well-documented in publicly available research, the broader field of naphthalene derivatives in drug discovery continues to be an active area of investigation. The principles and synthetic methodologies applied to other naphthalene-based compounds provide a solid foundation for the future exploration of novel this compound analogs with potentially superior therapeutic properties.

Structure Activity Relationship Sar and Computational Drug Design

Elucidation of Critical Structural Features for Vedaprofen's Biological Activity

Vedaprofen (B1683043), chemically known as 2-(4-cyclohexylnaphthalen-1-yl)propanoic acid, possesses several structural motifs crucial for its anti-inflammatory effects. nih.gov Like other arylpropionic acid derivatives, its activity is largely dependent on a few key components. europa.eu

The Propionic Acid Moiety : The carboxylic acid group is a fundamental requirement for the anti-inflammatory activity of profens. It is typically ionized at physiological pH, allowing it to form critical ionic bonds and hydrogen bonds with residues in the active site of its target enzymes. researchgate.net Esterification or amidation of this carboxylic acid group generally leads to a decrease in activity. researchgate.net

The α-Methyl Group : The methyl group on the alpha-carbon of the propionic acid creates a chiral center, resulting in two stereoisomers (enantiomers): S-(+) and R-(-). europa.euox.ac.uk For most profens, including Vedaprofen, the S-(+)-enantiomer is the more biologically active form, known as the eutomer. europa.eulepointveterinaire.fr The S-(+)-enantiomer of Vedaprofen is significantly more potent in inhibiting prostaglandin (B15479496) synthesis than its R-(-) counterpart. europa.eulepointveterinaire.fr In vitro studies on cyclo-oxygenase inhibition have shown the S-(+)-enantiomer to be approximately 70 times more potent than the R-(-)-enantiomer. lepointveterinaire.fr

Studies indicate that while both enantiomers of Vedaprofen contribute to the therapeutic action, the S-(+)-enantiomer is primarily responsible for the compound's selectivity towards the cyclooxygenase-2 (COX-2) enzyme. europa.eueuropa.eu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.org While specific, detailed QSAR models for Vedaprofen are not widely published, general QSAR principles for the profen class of NSAIDs are well-established and applicable. researchgate.netnih.gov

For NSAIDs, QSAR models often demonstrate a strong correlation between pharmacological effects (like COX inhibition) and specific molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its shape, size, and electronic properties. The goal of these models is to predict the biological activity of new chemical entities. nih.gov For profens, descriptors related to the molecule's three-dimensional shape and electronic charge distribution are paramount in defining their interaction with the COX active site.

Lipophilicity : Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter for NSAIDs. researchgate.net A suitable degree of lipophilicity is necessary for the drug to cross biological membranes and to effectively bind within the hydrophobic active site of the COX enzymes. researchgate.netgoogleapis.com The large cyclohexylnaphthalene structure of Vedaprofen confers significant lipophilic character, which promotes this binding interaction. ontosight.ai

pKa : The acidity of the carboxylic group, measured by its pKa, is also important. It ensures that the molecule is in its ionized carboxylate form at physiological pH, which is necessary for the key electrostatic interactions with the target enzyme. lepointveterinaire.fr

The interplay of these parameters is crucial. For instance, while high lipophilicity can enhance binding, it can also lead to poor aqueous solubility and increased binding to plasma proteins. europa.eu

Physicochemical ParameterImportance in Vedaprofen's ActivityRelevant Structural Feature
Lipophilicity (log P)Essential for membrane permeation and binding to the hydrophobic COX channel. researchgate.net4-cyclohexylnaphthalene group. ontosight.ai
Acidity (pKa)Ensures ionization of the carboxyl group for electrostatic interactions with the target enzyme. lepointveterinaire.frPropionic acid moiety. researchgate.net
StereochemistryThe S-(+) configuration is significantly more potent in inhibiting COX enzymes. europa.eulepointveterinaire.frα-methyl group on the propionic acid chain. europa.eu

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful computational tools used to visualize and understand drug-receptor interactions at an atomic level, guiding drug design and explaining SAR data. nih.gov

The primary mechanism of action for Vedaprofen is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. ontosight.aieuropa.eu Molecular docking studies on other profens have provided a general model for how these drugs bind to the COX active site. researchgate.net

Target Interaction : The carboxylate group of the profen typically forms a salt bridge or strong hydrogen bonds with a positively charged arginine residue (Arg120 in COX-1) at the top of the active site. researchgate.net The lipophilic aryl group fits into a long, hydrophobic channel.

COX-2 Selectivity : Vedaprofen is reported to have a selective inhibitory activity towards COX-2 over COX-1, a property attributed to the S-(+)-enantiomer. europa.eu The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. It is hypothesized that the specific conformation of S-(+)-Vedaprofen allows it to fit more favorably into the COX-2 active site, potentially interacting with this side pocket, which would explain its selectivity.

Interestingly, separate research has identified a different target for Vedaprofen. Crystallography and DNA replication studies have shown that Vedaprofen can bind to and inhibit the E. coli DNA polymerase III β subunit, also known as the sliding clamp, with an IC50 of 222 μM. aun.edu.egtargetmol.com This suggests a potential antibacterial action, although this is distinct from its primary anti-inflammatory mechanism. aun.edu.egresearchgate.net

Target ProteinType of InteractionKey Finding for Vedaprofen
Cyclooxygenase-2 (COX-2)Enzyme InhibitionPrimary target for anti-inflammatory effect. S-(+)-enantiomer confers selectivity. europa.eu
Cyclooxygenase-1 (COX-1)Enzyme InhibitionInhibited to a lesser extent than COX-2. europa.eu
E. coli Sliding ClampProtein Binding/InhibitionSecondary target, suggesting potential antibacterial properties. aun.edu.egtargetmol.com

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around single bonds. ox.ac.uk The two enantiomers of Vedaprofen, S-(+) and R-(-), are non-superimposable mirror images with identical chemical properties in an achiral environment but different three-dimensional shapes.

This difference in 3D structure is the reason for their different biological activities. The specific spatial arrangement of the carboxylate, methyl, and aryl groups in the S-(+)-enantiomer allows for an optimal fit and stronger binding within the chiral active site of the COX enzyme. The R-(-)-enantiomer, with its mirrored configuration, cannot achieve the same favorable interactions, resulting in significantly lower inhibitory potency. europa.eulepointveterinaire.fr This enantioselective binding is a cornerstone of modern pharmacology. Furthermore, the different conformations can lead to enantioselective pharmacokinetics, with studies in horses showing that the more active S-(+)-enantiomer is cleared from the body more rapidly than the R-(-)-enantiomer. europa.euresearchgate.net

Molecular Dynamics Simulations of Vedaprofen Interactions

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the physical movement of atoms and molecules over time. mdpi.com By calculating the trajectory of a molecular system, MD simulations can illuminate the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. mdpi.comnih.gov This methodology is crucial for understanding the nuanced, time-dependent behaviors that are not visible in static structural models. mdpi.com

The primary application of MD simulations in the context of Vedaprofen is to investigate its binding mechanism and stability within the active site of cyclooxygenase (COX) enzymes. chula.ac.th Non-steroidal anti-inflammatory drugs (NSAIDs) like Vedaprofen function by blocking the access of arachidonic acid to the active site of COX enzymes. chula.ac.th MD simulations can model this process in detail, revealing the specific amino acid residues that Vedaprofen interacts with and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, or pi-alkyl bonds). dovepress.com Such simulations start with a known 3D structure of the protein, often obtained from sources like the Protein Data Bank, and place the ligand within the binding site to observe its behavior in a simulated physiological environment. mdpi.com

Key parameters analyzed during MD simulations of a Vedaprofen-COX complex would include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over the simulation time. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon Vedaprofen binding. dovepress.com

Hydrogen Bond Analysis: To quantify the formation and lifespan of hydrogen bonds, which are often critical for binding affinity and specificity. dovepress.com

Binding Free Energy Calculations: To estimate the strength of the interaction between Vedaprofen and the COX enzyme, providing a theoretical correlate for its potency.

While specific MD studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the methodology is broadly applied to NSAIDs to understand their selectivity for COX-1 versus COX-2. scielo.org.mx For instance, the larger active site of COX-2 compared to COX-1 is a key structural difference that selective inhibitors exploit. scielo.org.mx MD simulations can elucidate how the specific stereochemistry and structural components of this compound, such as its cyclohexyl group, contribute to its binding preference and inhibitory activity. nih.gov These computational insights are invaluable for rationalizing its observed biological effects and guiding the design of new, more selective analogues. nih.gov

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, accelerating the process of identifying and refining new therapeutic agents. scielo.br These approaches, often grouped under the umbrella of computer-aided drug design (CADD), leverage the growing power of computing to model, predict, and analyze the interactions between chemical compounds and biological targets. mdpi.com Techniques range from structure-based virtual screening, which relies on the 3D structure of a target protein, to ligand-based methods that use the knowledge of known active molecules to find new ones. scielo.brmdpi.com For a compound like Vedaprofen, these computational strategies offer a pathway to discover novel analogues with improved efficacy, selectivity, and pharmacokinetic properties.

Virtual Screening Methodologies for Vedaprofen Analogues

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This process filters vast chemical databases, prioritizing a smaller, more manageable number of candidates for experimental testing. scielo.br For discovering Vedaprofen analogues, both structure-based and ligand-based VS methods could be employed.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target, such as the COX-1 or COX-2 enzyme. mdpi.com The primary tool in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the target. biomedpharmajournal.org A library of compounds would be docked into the Vedaprofen binding site on the COX enzyme, and the molecules would be ranked based on a scoring function that estimates binding free energy. researchgate.net This allows for the identification of new scaffolds that fit the binding pocket and make favorable interactions.

Ligand-Based Virtual Screening (LBVS): When a high-quality structure of the target is unavailable, or as a complementary approach, LBVS uses the structure of a known active ligand like this compound as a template. mdpi.com This method operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Common LBVS techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. A model would be generated based on Vedaprofen's structure and used to search databases for molecules that match these features. japsonline.com

Molecular Similarity Searching: This involves comparing database compounds to Vedaprofen based on 2D or 3D structural similarity metrics.

The table below illustrates typical parameters and databases used in a virtual screening workflow for Vedaprofen analogues.

Parameter/ToolDescriptionApplication Example for Vedaprofen
Screening Library A large collection of chemical compounds in digital format.ZINC, PubChem, or proprietary corporate databases could be screened for compounds with structural features similar to Vedaprofen.
Docking Software Programs used to perform molecular docking.AutoDock Vina, Schrödinger Maestro, or Discovery Studio could be used to dock analogues into the COX active site. biomedpharmajournal.orgresearchgate.net
Scoring Function A mathematical function used to estimate the binding affinity between a ligand and a protein.The scoring function would rank potential analogues based on their predicted interaction energy with COX-1 or COX-2. researchgate.net
Pharmacophore Model An abstract model of the key molecular interaction points.A pharmacophore for COX inhibition could be built from Vedaprofen, requiring features like a carboxylic acid group and a hydrophobic region. japsonline.com
Filtering Criteria Rules used to narrow down hits, such as Lipinski's Rule of Five for drug-likeness.Hits from the initial screen would be filtered for properties like appropriate molecular weight and solubility to select for viable drug candidates. japsonline.com

Computational Strategies for Lead Optimization

Once initial "hit" compounds are identified through screening, the lead optimization phase begins. This process involves iteratively modifying a promising compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones like toxicity. danaher.com Computational methods play a crucial role in guiding these chemical modifications. arxiv.org

For a lead compound identified as a Vedaprofen analogue, strategies would include:

Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of related compounds, chemists can determine which parts of the molecule are responsible for its activity. wikipedia.orggardp.org Computational models can then be built to predict the activity of proposed new structures before they are synthesized.

Functional Group Modification: In silico tools can predict the impact of adding, removing, or swapping functional groups on the molecule's binding affinity and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. danaher.com For example, modifying the cyclohexyl ring or the propionic acid side chain of a Vedaprofen analogue could alter its selectivity or metabolic stability.

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org These models can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for synthesis.

The following table summarizes key computational strategies in lead optimization.

StrategyComputational Tool/MethodObjective for a Vedaprofen Analogue
Improve Binding Affinity Molecular Dynamics, Free Energy Perturbation (FEP)Predict how small structural changes will affect the binding energy to the COX enzyme, aiming for higher potency.
Enhance Selectivity Comparative Molecular Docking/MDDock and simulate the analogue in both COX-1 and COX-2 to identify modifications that favor binding to one isoform over the other. scielo.org.mx
Optimize ADMET Properties QSAR, PBPK (Physiologically Based Pharmacokinetic) ModelingPredict properties like solubility, permeability, and metabolic pathways to design a compound with a better in vivo profile. danaher.com
Scaffold Hopping Bioisosteric Replacement Software, 3D Shape MatchingReplace the core naphthalene (B1677914) scaffold of Vedaprofen with a different chemical structure while maintaining the key binding interactions, potentially leading to novel intellectual property.

Application of Artificial Intelligence and Machine Learning in SAR Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying complex patterns in large datasets that are beyond human intuition. researchgate.netnih.gov In the context of Structure-Activity Relationship (SAR) studies, AI/ML models can learn from existing chemical and biological data to predict the properties of new molecules with remarkable accuracy. nih.gov

The process involves training an ML algorithm on a dataset of compounds where both the chemical structure and a specific biological activity (e.g., COX-2 inhibition) are known. The algorithm learns the correlation between structural features (descriptors) and activity, creating a predictive model. researchgate.net This model can then be used to screen new, virtual compounds or to guide lead optimization. nih.gov

Deep learning, a subset of ML, utilizes deep neural networks and has shown particular promise in this area. nih.gov These models can work directly with graphical representations of molecules, automatically learning relevant features without the need for manual descriptor calculation. nih.gov Generative AI models can even be used for de novo design, creating entirely new molecular structures that are optimized for a desired activity and property profile. arxiv.org

The table below lists some ML models and their applications in SAR studies relevant to the design of Vedaprofen analogues.

Machine Learning ModelDescriptionApplication in SAR
Random Forest (RF) An ensemble learning method that builds multiple decision trees and merges their predictions to improve accuracy. nih.govPredict the COX inhibitory activity of new Vedaprofen analogues based on a training set of known NSAIDs.
Support Vector Machines (SVM) A classification algorithm that finds the optimal hyperplane to separate data points into different classes (e.g., active vs. inactive). nih.govClassify potential analogues as likely COX-2 selective or non-selective.
Artificial Neural Networks (ANN) Computational models inspired by the structure of the human brain, capable of modeling highly complex, non-linear relationships. nih.govDevelop sophisticated QSAR models that can predict a range of properties, including potency, solubility, and toxicity. nih.gov
Generative Adversarial Networks (GANs) A type of deep learning model where two neural networks (a generator and a discriminator) compete to generate new, realistic data.Design novel molecules from scratch that are predicted to be potent and selective COX-2 inhibitors.

By integrating these AI and ML approaches, the cycle of drug design, synthesis, and testing can be made significantly faster and more efficient, accelerating the journey from a lead compound to a viable drug candidate. nih.gov

Advanced Analytical Methodologies for S + Vedaprofen Research

Chromatographic Techniques

Chromatographic methods are central to the separation and quantification of S-(+)-Vedaprofen and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantiomeric analysis of vedaprofen (B1683043). nih.govresearcher.life Due to the chiral nature of vedaprofen, separating its S-(+) and R-(-) enantiomers is critical, as they may exhibit different pharmacological activities. google.com Chiral stationary phases (CSPs) are commonly employed in HPLC to achieve this separation. mdpi.comscielo.br For instance, polysaccharide-based chiral selectors are widely used for the direct HPLC analysis of chiral compounds. mdpi.com

One study detailed an HPLC method for the simultaneous determination of the enantiomeric purity and organic impurities of a similar NSAID, dexketoprofen, using a Lux Amylose-2 column. mdpi.com This method achieved baseline separation of all compounds within 15 minutes. mdpi.com Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. In the analysis of vedaprofen enantiomers in canine plasma, HPLC was the chosen analytical method. nih.gov The development of such methods often involves optimizing the mobile phase composition and temperature to enhance enantioselectivity. mdpi.com Furthermore, HPLC with fluorescence detection has been proposed for the determination of vedaprofen in animal tissues, with limits of quantitation (LOQs) of 50 µg/kg in muscle, liver, and kidney, and 20 µg/kg in fat. europa.eueuropa.eu

Table 1: HPLC Methods for Vedaprofen and Related NSAID Analysis

Analyte(s)MatrixColumnDetectionKey FindingsReference(s)
Vedaprofen and its enantiomersCanine PlasmaNot specifiedNot specifiedEnantioselective analysis showed the R(-) enantiomer predominated in plasma. nih.gov
VedaprofenHorse TissuesNot specifiedFluorescenceProposed method with LOQs of 50 µg/kg in muscle, liver, and kidney, and 20 µg/kg in fat. europa.eueuropa.eu
Dexketoprofen and impuritiesPharmaceutical FormulationsLux Amylose-2UVBaseline separation of all compounds within 15 minutes. mdpi.com
Carprofen (B1668582) and VedaprofenLiver, Kidney, MilkNot specifiedDiode Array and FluorescenceResidues were extracted and analyzed. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the bioanalysis of this compound in various biological matrices. veedalifesciences.combioanalysis-zone.com Its high selectivity and sensitivity make it the preferred method for quantifying drugs and their metabolites in complex samples like plasma, milk, and tissues. waters.com

A novel LC-MS/MS method was developed for the determination of vedaprofen residues in livestock products and seafood. nih.gov This method involved extraction with acidified acetone (B3395972), followed by a clean-up step using a weak anion exchange cartridge. nih.gov The analysis was performed on a C18 column with negative ion electrospray ionization, achieving limits of quantitation ranging from 0.001 to 0.007 µg/g. nih.gov Another study developed and validated a rapid and reliable LC-MS/MS method for the simultaneous confirmation of twelve NSAIDs, including vedaprofen, in bovine milk. nih.gov This method utilized a simple methanol (B129727) extraction and achieved a decision limit (CCα) of 27.54 µg kg⁻¹ for vedaprofen. nih.gov

The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent specificity and sensitivity for quantitative analysis. waters.com This technique is crucial for pharmacokinetic studies, enabling the accurate measurement of drug concentrations over time. bioanalysis-zone.com

Table 2: LC-MS/MS Methods for Vedaprofen Analysis

Analyte(s)MatrixExtraction MethodChromatographic ColumnIonization ModeKey FindingsReference(s)
VedaprofenLivestock Products and SeafoodAcidified acetone extraction, weak anion exchange clean-upC18Negative Ion ElectrosprayLOQs ranged from 0.001 to 0.007 µg/g. nih.gov
12 NSAIDs (including Vedaprofen)Bovine MilkMethanol extractionC18Negative ElectrosprayCCα for vedaprofen was 27.54 µg kg⁻¹. nih.gov
"Acidic" and "basic" NSAIDsCow's MilkAcetonitrile with ammonium (B1175870) acetateNot specifiedNot specifiedMethod developed for a wide range of NSAIDs and their metabolites. researchgate.net

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural characterization of this compound and the identification of its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a key technique for the identification and quantification of drug metabolites. ijpras.comnih.gov The study of drug metabolism is crucial as metabolites can be pharmacologically active or toxic. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

Tandem mass spectrometry (MS/MS) is used to fragment the parent drug and its metabolites, providing structural information based on the fragmentation patterns. nih.gov This information is critical for identifying the sites of biotransformation on the parent molecule. lcms.cz For vedaprofen, biotransformation primarily occurs on the cyclohexane (B81311) ring rather than the aromatic part of the molecule. europa.eu Metabolites have been observed in the liver and kidney. europa.eu LC-MS/MS methods have been successfully developed to detect vedaprofen and its metabolites in various biological samples, including milk. researchgate.net

Advanced Separation and Detection Methods for Chiral Compounds

The separation of chiral compounds like this compound is a significant area of research, with several advanced methods being employed. mdpi.com

Direct separation using chiral stationary phases (CSPs) in HPLC is the most widely used method for chiral analysis. mdpi.comscielo.br Polysaccharide-based CSPs are particularly common and effective. mdpi.com

Capillary electrophoresis (CE) has also emerged as a powerful technique for the analysis of chiral drugs. mdpi.com Chiral selectors, such as cyclodextrins, are often added to the running buffer to achieve enantiomeric separation. mdpi.com

Another approach is liquid-liquid extraction using chiral ionic liquids. One study demonstrated the enantioseparation of flurbiprofen, a related NSAID, using this method. whiterose.ac.uk

The development of methods that can simultaneously measure both chiral and chemical impurities is also a focus, as it can lead to significant time and cost savings in quality control. mdpi.com

Patent Landscape and Intellectual Property Research for Vedaprofen

Analysis of Vedaprofen (B1683043) Patent Filings and Granted Intellectual Property

Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) from the 2-arylpropionic acid class, is primarily used in veterinary medicine. wikipedia.orgpharmaffiliates.com The intellectual property landscape for Vedaprofen reveals a focus on its synthesis and preparation methods.

A key patent in this area is CN103183604B, which outlines a preparation method for Vedaprofen. google.com This patent describes a four-step process that is amenable to industrial-scale production. google.com Another significant patent, US4218473, also discloses a preparation method for Vedaprofen. google.com The racemic mixture of Vedaprofen has been developed for veterinary use in horses and dogs and is licensed in the United States and Europe. google.com

Modern pharmacological studies have shown that the S(+) and R(-) configurations of Vedaprofen have identical inhibitory effects on prostaglandin (B15479496) (PGF2α). google.com Therefore, both configurations are considered active isomers. google.com This has led to the development of the racemic mixture for veterinary applications, eliminating the need for asymmetric synthesis or chiral separation. google.com

Interactive Data Table: Vedaprofen Patent Details

Patent NumberTitle/FocusKey Details
CN103183604BThe preparation method of VedaprofenDescribes a four-step synthesis process suitable for industrial production. google.comgoogle.com
US4218473Preparation method of VedaprofenDiscloses a method for preparing Vedaprofen. google.com

Investigation of Inventive Activity and Technology Trends in Arylpropionic Acid Derivatives

Arylpropionic acid derivatives are a significant class of NSAIDs, with ibuprofen (B1674241) being a well-known member. humanjournals.comijpsr.com Research in this area is ongoing, with a focus on developing new derivatives with improved pharmacological profiles. humanjournals.com

Recent trends in the field include the synthesis of new amide derivatives and the creation of co-crystals to enhance drug properties. For example, a 2007 patent by F. Hoffmann-La Roche AG covers chiral oxazole-arylpropionic acid derivatives. ipindia.gov.in Another study details the synthesis of new amide derivatives of 2-[5, 6- diphenyl-3(2H)-pyridazinone-2-yl] acetic acid or 3-[5, 6-diphenyl-3(2H)-pyridazinone-2-yl] propionic acid, some of which have shown potent analgesic activity. humanjournals.com

The development of co-crystals, which are crystalline structures composed of two or more different molecules, is another area of active research. google.com A patent for co-crystals of duloxetine (B1670986) and COX-inhibitors, including arylpropionic acids like ibuprofen and vedaprofen, highlights this trend. google.com The goal of creating co-crystals is to improve properties such as stability, solubility, and hygroscopicity. google.com

Furthermore, inventive activity is also directed at improving the manufacturing process of these compounds. A recent development describes a palladium-catalyzed, two-step, one-pot synthesis for 2-aryl propionic acids, which simplifies the production of drugs like naproxen (B1676952) and flurbiprofen. mdpi.com

Interactive Data Table: Trends in Arylpropionic Acid Derivatives

Technology TrendDescriptionExamples
New Derivatives Synthesis of novel compounds to enhance therapeutic effects.Amide derivatives, oxazole-arylpropionic acid derivatives. humanjournals.comipindia.gov.in
Co-crystals Combining an active pharmaceutical ingredient with a co-former to improve physical properties.Co-crystals of duloxetine with COX-inhibitors like ibuprofen. google.com
Process Optimization Developing more efficient and scalable synthesis methods.Palladium-catalyzed one-pot synthesis of 2-aryl propionic acids. mdpi.com

Academic Contributions to the Patent Landscape of Pharmaceutical Compounds

Academic research plays a crucial role in the discovery and development of new drugs, often laying the groundwork for future pharmaceutical patents. researchgate.net Studies have shown that a significant percentage of new molecular entities have their origins in academic institutions. researchgate.net

In the field of arylpropionic acid derivatives, academic research has contributed to a deeper understanding of their mechanism of action and the development of new synthetic methods. For instance, academic work has demonstrated that the biological response of NSAIDs is a result of the inhibition of prostaglandin biosynthesis, where the cyclooxygenase (COX) enzyme is a key player. humanjournals.com

Academic institutions have also been instrumental in developing new synthetic routes for these compounds. One such example is a flexible two-step, one-pot procedure for synthesizing 2-aryl propionic acids, which was developed in an academic setting. mdpi.com This method offers a more efficient way to produce important anti-inflammatory drugs. mdpi.com

The practice of "evergreening," where companies file for multiple patents on the same active pharmaceutical ingredient to extend their monopoly, has been a subject of academic study. nih.gov Research in this area has highlighted the need for a public health approach to patent examination to prevent the granting of undeserved patents. nih.gov

Strategic Implications of Patent Information for Pharmaceutical Research and Development

Patent information is a valuable resource for pharmaceutical companies, providing insights into the competitive landscape and informing strategic research and development decisions. The analysis of patent landscapes can reveal opportunities for innovation, potential areas for collaboration, and freedom-to-operate issues.

For a compound like Vedaprofen, the existing patents primarily cover its synthesis. google.comgoogle.com This suggests that there may be opportunities to develop new formulations, delivery systems, or combination therapies that could be patentable. The trend towards developing co-crystals of arylpropionic acid derivatives, for example, could be a fruitful area of investigation for Vedaprofen. google.com

The broader patent landscape for arylpropionic acid derivatives indicates a continuing interest in this class of compounds. google.comgoogle.com This suggests that there is still potential for discovering new therapeutic applications for existing drugs like Vedaprofen. For instance, some 2-arylpropionic acid derivatives have been investigated for their potential in treating conditions beyond inflammation, such as tissue damage and certain types of cancer. google.commdpi.com

Strategic patenting is crucial in the competitive pharmaceutical industry. drugpatentwatch.com A well-defined patent strategy can protect a company's intellectual property, attract investment, and ultimately, lead to the successful development and commercialization of new medicines.

Q & A

Q. What are the foundational pharmacokinetic properties of S-(+)-Vedaprofen, and how do they influence experimental design in equine models?

Methodological Answer: Pharmacokinetic studies should prioritize enantiomer-specific analysis due to marked differences in elimination half-life (S-enantiomer: 0.76 hours vs. R-enantiomer: 2.2 hours) and volume of distribution (S-enantiomer: 0.5 L/kg vs. R-enantiomer: 0.23 L/kg) . Use chiral chromatography to isolate enantiomers and model tissue distribution, particularly in inflammatory exudates where both enantiomers accumulate. Ensure sampling intervals align with the S-enantiomer’s rapid clearance to avoid underestimating exposure.

Q. How does this compound’s COX-1 selectivity compare to other NSAIDs in vitro, and what methodological controls are critical for reproducibility?

Methodological Answer: In vitro COX inhibition assays must standardize enzyme sources (e.g., recombinant human vs. equine COX isoforms) and substrate concentrations to minimize variability. Evidence from equine models indicates moderate COX-1 selectivity, but conflicting results may arise from species-specific isoform interactions . Include positive controls (e.g., ketoprofen for non-selective inhibition) and validate assays using cell-based models to mimic physiological conditions.

Q. What solubility challenges arise in formulating this compound for preclinical studies, and how can they be addressed?

Methodological Answer: this compound is practically insoluble in water but soluble in ethanol and acetone . For in vivo studies, use biocompatible co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance bioavailability. Pre-test formulations for stability under physiological pH and temperature to avoid precipitation in administration routes (e.g., oral vs. intravenous).

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s anti-inflammatory efficacy in acute models vs. limited leukocyte migration inhibition?

Methodological Answer: Discrepancies may stem from model-specific inflammation pathways (e.g., prostaglandin-driven swelling vs. cytokine-mediated leukocyte recruitment). Use transcriptomic profiling (RNA-seq) of exudate cells to identify differentially regulated pathways post-treatment . Combine in vivo efficacy data with in vitro chemotaxis assays to decouple COX-dependent and -independent mechanisms.

Q. How can researchers optimize enantiomer-specific pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?

Methodological Answer: Develop compartmental models integrating plasma and exudate concentration data, accounting for the S-enantiomer’s shorter half-life but higher exudate retention . Apply nonlinear mixed-effects modeling (NONMEM) to quantify inter-subject variability in horses, adjusting for factors like age or inflammation severity. Validate models using Bayesian forecasting to predict unobserved tissue concentrations.

Q. What experimental designs best assess this compound’s chiral inversion potential in vivo, and how does this impact toxicity profiles?

Methodological Answer: Administer pure this compound and monitor for R-enantiomer formation via LC-MS/MS in serial plasma samples. Use stable isotope-labeled analogs to track inversion pathways. Toxicity studies should compare enantiomer-specific effects on gastrointestinal mucosa and renal function in chronic dosing models, as chiral inversion may alter safety margins .

Q. How do interspecies differences in COX isoform expression affect translational validity of this compound studies?

Methodological Answer: Conduct cross-species COX inhibition assays (equine, murine, human) to quantify IC50 variability. Pair these with proteomic analysis of tissue-specific isoform expression levels. For translational relevance, prioritize models where COX-1/2 ratios align with human target tissues (e.g., synovial fluid) .

Data Analysis & Validation Questions

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogenous inflammation models?

Methodological Answer: Use non-parametric methods (e.g., Kruskal-Wallis) if data violates normality assumptions due to small sample sizes or skewed efficacy metrics. For dose optimization, apply Emax models with bootstrapping to estimate confidence intervals. Stratify analysis by inflammation severity (e.g., leukocyte count thresholds) to identify subpopulations with divergent responses .

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer: Follow ICH Q2(R1) guidelines for method validation. Assess matrix effects (plasma vs. exudate) via post-column infusion studies in LC-MS/MS. Include deuterated internal standards to correct for ion suppression. Cross-validate with orthogonal techniques (e.g., HPLC-UV) in a subset of samples to confirm accuracy .

Ethical & Translational Considerations

Q. What ethical frameworks apply to long-term this compound studies in large animal models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for preclinical trials. Monitor welfare endpoints (e.g., lameness, renal biomarkers) weekly. Use crossover designs to reduce animal numbers, and justify sample sizes via power analysis referencing prior equine NSAID studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-(+)-Vedaprofen
Reactant of Route 2
S-(+)-Vedaprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.